1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a benzodioxole moiety, a chlorophenyl group, and a pyrazolopyridinone core
Preparation Methods
The synthesis of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodioxole and chlorophenyl intermediates, followed by their coupling with the pyrazolopyridinone core. Common reaction conditions include the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under inert atmospheres to prevent oxidation . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure suggests potential interactions with biological macromolecules, making it a candidate for biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby modulating signaling pathways crucial for cell survival and proliferation. For instance, it may bind to the active site of an enzyme, preventing substrate access and subsequent catalytic activity, leading to therapeutic effects such as cancer cell apoptosis .
Comparison with Similar Compounds
Similar compounds to 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE include other pyrazolopyridinone derivatives and benzodioxole-containing molecules. These compounds often share similar synthetic routes and chemical properties but differ in their biological activities and applications. For example:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound is structurally simpler and is used primarily in organic synthesis.
1-(2H-1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propan-2-ol: Known for its potential anticancer properties, similar to the compound .
The uniqueness of 1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-CHLOROPHENYL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its combined structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H16ClN3O3 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C20H16ClN3O3/c21-16-4-2-1-3-13(16)14-8-19(25)23-20-15(14)9-22-24(20)10-12-5-6-17-18(7-12)27-11-26-17/h1-7,9,14H,8,10-11H2,(H,23,25) |
InChI Key |
KEBCXTVZKDCCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.